4-Bromo-3,5,7-trichloro-2-methylquinoline
Overview
Description
4-Bromo-3,5,7-trichloro-2-methylquinoline (BTCMQ) is a chemical compound that belongs to the class of quinoline derivatives. It is an organic compound with the empirical formula C10H5BrCl3N and a molecular weight of 325.42 .
Molecular Structure Analysis
The molecular structure of BTCMQ can be represented by the SMILES stringBrC(C(C(N=C1C)=C2)=C(Cl)C=C2Cl)=C1Cl
. The InChI key for BTCMQ is ZHRILYHOTWHIQF-UHFFFAOYSA-N
.
Scientific Research Applications
Synthesis and Characterization
4-Bromo-3,5,7-trichloro-2-methylquinoline serves as a starting material or intermediate in the synthesis of various compounds. The Knorr synthesis of related quinolines involves condensation and cyclization reactions, offering insights into the preparation and utility of such compounds in medicinal chemistry and materials science (Wlodarczyk et al., 2011). Additionally, the synthesis of metal complexes with these quinolines has been explored, revealing their potential in biological and material applications due to their distinctive structural and functional properties (Siddappa & Mayana, 2014).
Biological Activities
Quinoline derivatives have shown promise in various biological applications. For instance, certain 2-aryl-3-bromoquinolin-4(1H)-ones demonstrated antiangiogenic effects by inhibiting endothelial cell proliferation and reducing proangiogenic factors, suggesting their potential in cancer treatment and other angiogenesis-related conditions (Mabeta et al., 2009).
Chemical Transformations and Photocatalysis
This compound also plays a crucial role in the synthesis of other complex molecules. For example, it serves as an intermediate in the synthesis of PI3K/mTOR inhibitors, which are significant in cancer research (Lei et al., 2015). Moreover, the synthesis of brominated hydroxyquinoline, a photolabile protecting group with high sensitivity to multiphoton excitation, illustrates the versatility of bromoquinoline derivatives in photoredox chemistry and biological applications (Fedoryak & Dore, 2002).
Safety and Hazards
Properties
IUPAC Name |
4-bromo-3,5,7-trichloro-2-methylquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrCl3N/c1-4-10(14)9(11)8-6(13)2-5(12)3-7(8)15-4/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHRILYHOTWHIQF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C2C(=CC(=CC2=N1)Cl)Cl)Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrCl3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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